molecular formula C6H7NOS B6155916 2-methoxypyridine-4-thiol CAS No. 1557161-72-4

2-methoxypyridine-4-thiol

Cat. No.: B6155916
CAS No.: 1557161-72-4
M. Wt: 141.19 g/mol
InChI Key: FLJMPFDSKSSJEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxypyridine-4-thiol can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with thiolating agents under specific conditions. For instance, the reaction can be carried out using thiourea and hydrogen peroxide in the presence of a catalyst to introduce the thiol group at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyridine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxypyridine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxypyridine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxypyridine-4-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1557161-72-4

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

2-methoxy-1H-pyridine-4-thione

InChI

InChI=1S/C6H7NOS/c1-8-6-4-5(9)2-3-7-6/h2-4H,1H3,(H,7,9)

InChI Key

FLJMPFDSKSSJEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=S)C=CN1

Purity

95

Origin of Product

United States

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